molecular formula C9H6N2O5 B2536292 Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate CAS No. 1083196-30-8

Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B2536292
CAS No.: 1083196-30-8
M. Wt: 222.156
InChI Key: LLMSASCUQOAXNG-UHFFFAOYSA-N
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Description

Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C9H6N2O5 and a molecular weight of 222.16 g/mol . This compound is characterized by the presence of a furo[2,3-b]pyridine ring system, which is a fused heterocyclic structure containing both furan and pyridine rings. The nitro group at the 5-position and the ester group at the 2-position of the pyridine ring contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with furan-2-carbaldehyde in the presence of a base, followed by nitration and esterification steps . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization or chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-nitrofurano[2,3-b]pyridine-2-carboxylate
  • Methyl 5-nitrothieno[2,3-b]pyridine-2-carboxylate
  • Methyl 5-nitroindolo[2,3-b]pyridine-2-carboxylate

Uniqueness

Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is unique due to its specific furo[2,3-b]pyridine ring system, which imparts distinct chemical and biological properties. The presence of both nitro and ester groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug discovery .

Properties

IUPAC Name

methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O5/c1-15-9(12)7-3-5-2-6(11(13)14)4-10-8(5)16-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMSASCUQOAXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2O1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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